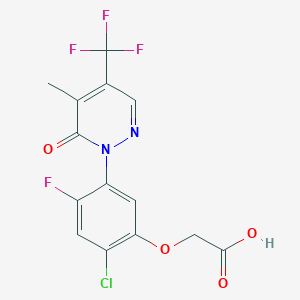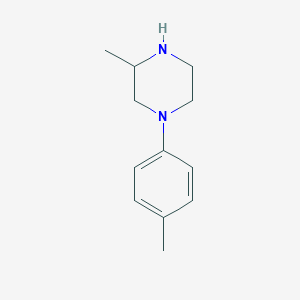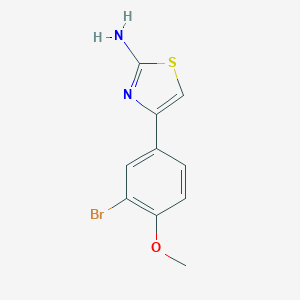
4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, typically involves the cyclization of thiourea with brominated phenyl compounds. This process can lead to various thiazole compounds with potential anticonvulsant activities as explored by Raj and Narayana (2006) and others in the field (Raj & Narayana, 2006).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized using techniques such as NMR, IR, and X-ray crystallography. These analyses reveal the compound's planar structure and provide insights into its electronic properties, as demonstrated in various studies on similar compounds, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Du & Wu, 2020).
Scientific Research Applications
1. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- Application Summary : This compound is a hybrid compound of chalcone-salicylate synthesized using a linker mode approach under reflux condition . It has been studied for its potency against breast cancer .
- Methods of Application : The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied through molecular docking and MD simulation .
- Results or Outcomes : The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
2. (E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one
- Application Summary : This compound was synthesized by a condensation method and characterized using FT-IR, UV-Vis spectra, and NMR spectra . It was subjected to DFT analysis to observe its molecular structure and vibrational wavenumbers . The compound was also used in molecular docking studies to understand its biological activity .
- Methods of Application : The compound was synthesized and characterized using various spectroscopic methods. Then, it was subjected to DFT analysis using the B3LYP/6-311G (d,p) approach . The total energy distribution (TED) method was used for complete vibrational analysis . Proton and carbon nuclear magnetic resonance (NMR) chemical shifts of the compound were calculated theoretically by the gauge independent atomic orbital (GIAO) method .
- Results or Outcomes : The results obtained from the DFT analysis were in good agreement with the experimental data . The HOMO-LUMO energy gap, chemical reactivity parameters, Mulliken atomic charge, and molecular electrostatic potential (MEP) were also studied .
3. 3-Bromo-4-methoxyphenyl mesylate
- Application Summary : This compound is a mesylate derivative of 3-bromo-4-methoxyphenyl . It’s used in the synthesis of various organic compounds .
- Methods of Application : The compound is typically used as a reagent in organic synthesis .
- Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants used .
4. Methyl 3-bromo-4-methoxybenzoate
- Application Summary : This compound is a benzoate ester of 3-bromo-4-methoxyphenyl . It’s used in the synthesis of various organic compounds .
- Methods of Application : The compound is typically used as a reagent in organic synthesis .
- Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants used .
5. 3-Bromo-4-methoxyphenyl mesylate
- Application Summary : This compound is a mesylate derivative of 3-bromo-4-methoxyphenyl . It’s used in the synthesis of various organic compounds .
- Methods of Application : The compound is typically used as a reagent in organic synthesis .
- Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants used .
6. Methyl 4-(bromomethyl)-3-methoxybenzoate
- Application Summary : This compound is a benzoate ester of 4-(bromomethyl)-3-methoxyphenyl . It’s used in the synthesis of various organic compounds .
- Methods of Application : The compound is typically used as a reagent in organic synthesis .
- Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants used .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSACNUWIZRJGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353630 |
Source


|
| Record name | 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |
CAS RN |
189011-00-5 |
Source


|
| Record name | 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

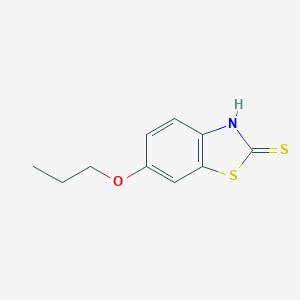

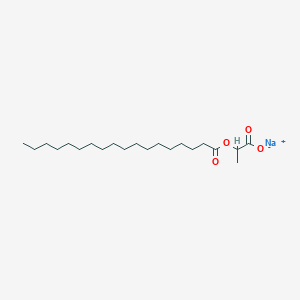
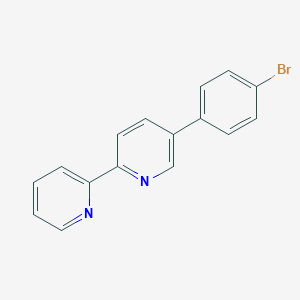
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)
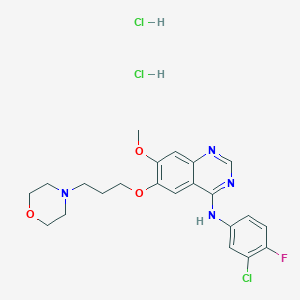
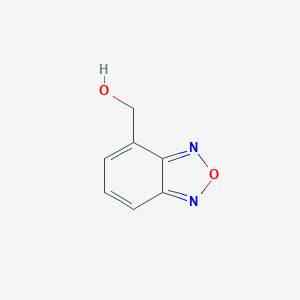
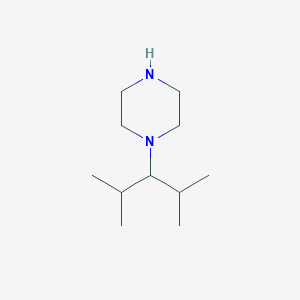
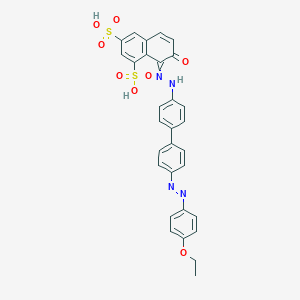
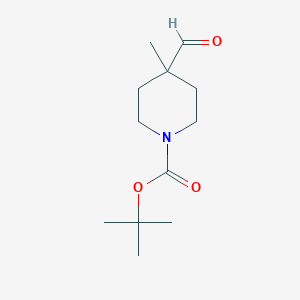
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)

